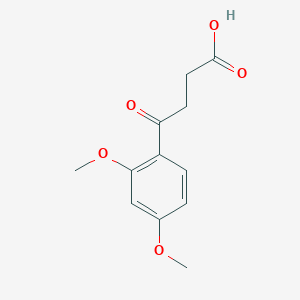

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGCJCRCNCNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285609 | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-06-2 | |

| Record name | 14617-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive technical overview of the physical properties of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS No. 14617-06-2), a key building block in the synthesis of various organic molecules. The meticulous characterization of this compound is fundamental to ensuring reproducibility in its synthetic applications and to controlling the quality of downstream products. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its properties but also the scientific rationale behind the methodologies used for their determination.

Core Physical and Chemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental physical and chemical properties. These parameters govern its behavior in both chemical reactions and formulation processes.

| Property | Value | Source |

| CAS Number | 14617-06-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [2] |

| Molecular Weight | 238.24 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from analogous compounds |

| Melting Point | 148 °C | [4] |

| Boiling Point | 452.3 °C at 760 mmHg | Inferred from predictive models |

| Density | 1.211 g/cm³ | Inferred from predictive models |

Spectroscopic Profile

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the butanoic acid chain, and the methoxy group protons. The aromatic protons on the dimethoxy-substituted ring would likely appear as a set of coupled multiplets in the downfield region (δ 6.5-8.0 ppm). The two methylene groups of the butanoic acid chain would present as two distinct triplets, a consequence of spin-spin coupling with each other. The six protons of the two methoxy groups would be expected to appear as one or two sharp singlets in the upfield region (δ 3.8-4.0 ppm).

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Key signals would include those for the carbonyl carbons of the ketone and carboxylic acid (typically in the δ 170-200 ppm range), the aromatic carbons (δ 100-160 ppm), the methylene carbons of the aliphatic chain, and the methoxy carbons (around δ 55-60 ppm).

Solubility Characteristics

The solubility of a compound is a critical parameter influencing its reactivity, purification, and formulation. Based on its molecular structure, which contains both polar (carboxylic acid, ketone, ether) and nonpolar (aromatic ring) functionalities, this compound is expected to exhibit solubility in a range of organic solvents and limited solubility in water.

A qualitative assessment of its solubility can be systematically determined. This involves a tiered approach, starting with water and progressing to organic solvents of varying polarities.

Expected Solubility Profile:

-

Water: Slightly soluble to insoluble. The presence of the polar carboxylic acid group may impart some water solubility, but the larger, nonpolar aromatic portion of the molecule will limit this.

-

Methanol/Ethanol: Soluble. These polar protic solvents will effectively solvate the carboxylic acid group through hydrogen bonding.

-

Acetone/Ethyl Acetate: Soluble. These polar aprotic solvents can interact with the polar groups of the molecule.

-

Dichloromethane/Chloroform: Soluble. These nonpolar organic solvents will readily dissolve the aromatic and aliphatic portions of the molecule.

-

Hexane/Toluene: Sparingly soluble to insoluble. The overall polarity of the molecule is likely too high for significant solubility in these nonpolar solvents.

Experimental Protocols

To ensure the scientific integrity of the data presented, the following section details the standardized experimental protocols for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.

Causality Behind Experimental Choices: The use of a slow heating rate near the melting point is critical to allow for thermal equilibrium to be established, ensuring an accurate determination. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Determination

A systematic approach is employed to qualitatively assess the solubility of the compound in various solvents.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. The solvents to be tested include water, ethanol, acetone, toluene, and dimethyl sulfoxide (DMSO).

-

Mixing: The test tubes are agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Observation: The samples are visually inspected for the dissolution of the solid.

-

Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble."

Trustworthiness: This self-validating system relies on consistent sample and solvent amounts, as well as standardized mixing and observation times, to ensure comparable results across different solvents.

Caption: Workflow for Qualitative Solubility Assessment.

Safety and Handling

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide provides a detailed overview of the known and predicted physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding and consistent application of these characterization methods are essential for ensuring the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

References

-

This compound | 14617-06-2 | C12H14O5 | Appchem . Available at: [Link]

-

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI . Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) . Available at: [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0261397) - NP-MRD . Available at: [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) . Available at: [Link]

-

1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397) - NP-MRD . Available at: [Link]

-

4-Methoxy-4-oxobutanoic acid - ChemBK . Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . Available at: [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry . Available at: [Link]

-

4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal - PubChem . Available at: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia . Available at: [Link]

-

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem . Available at: [Link]

-

4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR] . Available at: [Link]

Sources

An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid

CAS Number: 68535-69-3

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a versatile keto-acid of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a robust and reproducible synthesis protocol via Friedel-Crafts acylation, and discusses its potential applications, particularly as a precursor for heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in a laboratory setting.

Introduction and Chemical Identity

This compound, also known as 3-(2,4-Dimethoxybenzoyl)propionic acid, is an aromatic keto-acid. Its structure is characterized by a butyric acid chain attached to a benzoyl group, which is substituted with two methoxy groups at the 2 and 4 positions of the phenyl ring.

The presence of both a ketone and a carboxylic acid functional group makes it a valuable bifunctional building block in organic synthesis. The electron-donating methoxy groups on the aromatic ring activate it, influencing its reactivity and providing handles for further chemical modification. This unique combination of features makes it a key intermediate in the synthesis of more complex molecules, including various heterocyclic systems that form the core of many pharmaceutical agents.

Chemical Structure:

-

IUPAC Name: this compound

-

Synonyms: 3-(2,4-Dimethoxybenzoyl)propionic acid

-

CAS Number: 68535-69-3

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, purification, and application in synthetic chemistry. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | N/A |

| Molecular Weight | 238.24 g/mol | N/A |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 148-152 °C | Varies by purity |

| Solubility | Soluble in acetone, ethanol, and ethyl acetate. Sparingly soluble in water. | General Chemical Knowledge |

| Boiling Point | Not available (decomposes) | N/A |

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for preparing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3]

The causality behind this choice of reaction is rooted in the high reactivity of the electron-rich 1,3-dimethoxybenzene ring towards electrophiles. The acylium ion, generated in situ from succinic anhydride and the Lewis acid catalyst, readily attacks the aromatic ring, leading to the formation of the desired product with high regioselectivity. The directing effects of the two methoxy groups favor substitution at the para position relative to one of the methoxy groups, which is also the less sterically hindered position.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful execution at each step ensures the quality required for the next.

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add 1,3-dimethoxybenzene (1.0 equivalent) and a suitable inert solvent such as nitrobenzene or dichloromethane.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution, ensuring the temperature does not exceed 10 °C. The formation of a slurry is expected.

-

-

Acylation:

-

Dissolve succinic anhydride (1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

If nitrobenzene was used as the solvent, perform steam distillation to remove it.[4] The product will remain in the aqueous residue.

-

Cool the aqueous residue in an ice bath to precipitate the crude product.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

-

Purification:

-

Transfer the crude product to a beaker and dissolve it in a 5% aqueous sodium bicarbonate solution. This step selectively dissolves the acidic product, leaving behind non-acidic impurities.[4]

-

Extract the solution with diethyl ether to remove any remaining non-acidic organic impurities.

-

Carefully acidify the aqueous layer with dilute hydrochloric acid until the pH is approximately 2. This will precipitate the pure this compound.

-

Collect the purified product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70 °C.

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable starting material for synthesizing a variety of heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Pyridazinone Derivatives

One of the most notable applications is in the synthesis of pyridazinone derivatives.[4] These six-membered nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological properties, including antimicrobial and anti-inflammatory activities. The synthesis involves a condensation reaction between the keto-acid and a hydrazine derivative.

Signaling Pathway Diagram

Caption: Synthetic pathway to Pyridazinone derivatives.

This reaction proceeds via the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring system. The specific substituents on the resulting pyridazinone can be tailored by choosing the appropriate hydrazine derivative, allowing for the generation of a library of compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Synthesis Hazards: The Friedel-Crafts acylation involves the use of anhydrous aluminum chloride, which is a highly reactive and corrosive substance that reacts violently with water. The reaction should be carried out under anhydrous conditions, and appropriate quenching procedures must be followed. Hydrochloric acid is also corrosive and should be handled with care.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an attractive building block for the construction of complex molecular architectures, particularly heterocyclic compounds with potential therapeutic applications. This guide provides the necessary technical information and practical protocols to enable researchers to effectively utilize this compound in their research and development endeavors.

References

-

LookChem. Cas 68535-69-3, BENEXTRAMINE TETRAHYDROCHLORIDE. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in organic synthesis. The document is tailored for researchers, chemists, and drug development professionals who require a deep understanding of this compound's synthesis, properties, and potential applications. We will delve into the mechanistic underpinnings of its primary synthesis route, the Friedel-Crafts acylation, and provide detailed, field-proven experimental protocols for its preparation and characterization. The guide emphasizes the causality behind methodological choices, ensuring a robust and reproducible scientific narrative. By presenting quantitative data in structured tables and illustrating complex workflows with clear diagrams, this document serves as a practical resource for leveraging this versatile chemical building block in research and development settings.

Introduction: The Role of 4-Aryl-4-oxobutanoic Acids in Medicinal Chemistry

4-Aryl-4-oxobutanoic acids represent a significant class of bifunctional molecules, integrating both a carboxylic acid and a ketone within a four-carbon chain attached to an aromatic ring. This unique architecture makes them highly versatile precursors for constructing more complex molecular frameworks.[1] Their true value lies in their ability to undergo a variety of chemical transformations, enabling the synthesis of diverse carbocyclic and heterocyclic systems.

Notably, these compounds are pivotal starting materials for nitrogen-containing heterocycles, which form the structural core of countless pharmaceuticals. A prominent application is the synthesis of pyridazinone derivatives, a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1] The specific subject of this guide, this compound, incorporates an electron-rich dimethoxy-substituted phenyl ring, which not only influences its reactivity but also presents opportunities for creating derivatives with tailored pharmacological profiles.

Compound Profile

Nomenclature and Chemical Identifiers

A clear identification of the compound is critical for accurate sourcing, documentation, and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14617-06-2[2] |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| InChI Key | ZJDJNBDJASKQQT-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

| Property | Value | Source |

| Melting Point | 148 °C | [2] |

| Boiling Point (Predicted) | 452.3 ± 35.0 °C | [2] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.46 ± 0.17 | [2] |

Synthesis and Mechanistic Insights

The Friedel-Crafts Acylation Pathway

The most direct and widely adopted method for synthesizing 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of an aromatic compound with an acyl group derived from an acid anhydride or acyl halide, catalyzed by a Lewis acid. For the synthesis of this compound, the reaction employs succinic anhydride as the acylating agent and 1,3-dimethoxybenzene (resorcinol dimethyl ether) as the aromatic substrate.[4]

Causality of Component Selection:

-

1,3-Dimethoxybenzene: The two methoxy groups are strong activating, ortho, para-directing groups. This high degree of activation on the aromatic ring facilitates the electrophilic attack by the acylium ion under relatively mild conditions. The primary site of acylation is the C5 position (para to the C1-methoxy and ortho to the C3-methoxy), which is sterically accessible and electronically enriched.

-

Succinic Anhydride: This cyclic anhydride is an excellent acylating agent that, upon reaction, directly installs the required four-carbon keto-acid backbone.

-

Aluminum Chloride (AlCl₃): A strong Lewis acid is required to coordinate with the anhydride, polarizing it and generating the highly electrophilic acylium ion necessary to overcome the aromaticity of the benzene ring.

General Synthesis Workflow

The overall process from reactants to a fully characterized product follows a logical sequence of synthesis, purification, and analysis. This workflow ensures the isolation of a high-purity compound, which is a prerequisite for any subsequent application in drug development or materials science.

Sources

An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a valuable keto acid intermediate in organic synthesis. As a Senior Application Scientist, this document synthesizes core chemical data, proven synthetic methodologies, and robust analytical techniques to ensure scientific integrity and practical application in a research and development setting.

Core Compound Identification and Properties

This compound is an aromatic keto acid characterized by a butyric acid chain attached to a dimethoxyphenyl ring. This unique structure makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14617-06-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₅ | [3] |

| Molecular Weight | 238.24 g/mol | [3] |

| Melting Point | 148 °C | [1] |

| Boiling Point (Predicted) | 452.3 ± 35.0 °C | [1] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [1][4] |

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The primary and most efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, valued for its reliability in forming carbon-carbon bonds with aromatic rings.

The causality behind this experimental choice lies in the electron-rich nature of the 1,3-dimethoxybenzene ring. The two methoxy groups are strong activating groups, donating electron density to the aromatic ring via resonance. This enhanced nucleophilicity directs the electrophilic attack of the acylium ion, generated from succinic anhydride and a Lewis acid catalyst, to the ortho and para positions. In this specific case, the substitution occurs at the position para to one methoxy group and ortho to the other, leading to the desired product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis is confirmed by the physicochemical and spectroscopic data outlined in the subsequent sections.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as nitrobenzene or dichloromethane.

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add 1,3-dimethoxybenzene to the suspension.

-

Acylating Agent: Gradually add succinic anhydride to the reaction mixture. An exothermic reaction is expected.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization and Quality Control

For any research or drug development application, rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, typically in the regions of 1670-1690 cm⁻¹ and 1700-1725 cm⁻¹, respectively. A broad absorption band for the hydroxyl group of the carboxylic acid is also anticipated in the range of 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.24 m/z). Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the butanoic acid chain. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including those attached to the methoxy groups), the methoxy carbons, and the aliphatic carbons.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound.

Caption: A typical workflow for HPLC-based purity analysis.

A general HPLC method is as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide provides a foundational understanding of this compound for its application in scientific research and development. The provided synthetic protocol, rooted in the well-established Friedel-Crafts acylation, offers a reliable method for its preparation. The outlined analytical approaches, while based on general principles for similar compounds, provide a strong framework for quality control and characterization. As with any chemical synthesis and analysis, it is crucial for researchers to perform their own validation and optimization to meet the specific requirements of their intended application.

References

-

Molbase. Benzenebutanoic acid, 2,4-dimethoxy-g-oxo-. Available at: [Link]

-

Applichem. This compound. Available at: [Link]

Sources

- 1. 14617-06-2 CAS MSDS (4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. Benzenebutanoic acid,2,4-dimethoxy-g-oxo | CAS#:14617-06-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential therapeutic applications based on the activities of structurally related compounds.

Introduction and Chemical Identity

This compound belongs to the class of aromatic keto-acids, characterized by a butyric acid chain attached to a dimethoxy-substituted phenyl ring via a ketone group. Its structure combines the features of an aromatic ketone and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14617-06-2[1] |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol [2] |

The strategic placement of the two methoxy groups on the phenyl ring (positions 2 and 4) significantly influences the molecule's electronic properties and reactivity, particularly in electrophilic aromatic substitution reactions. This substitution pattern makes the 5-position of the aromatic ring highly activated and the primary site for further functionalization.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.[3] In the case of the title compound, this involves the reaction of 1,3-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion from succinic anhydride upon coordination with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This highly electrophilic species is then attacked by the electron-rich 1,3-dimethoxybenzene ring, primarily at the C5 position, which is sterically accessible and electronically activated by both methoxy groups. A subsequent workup quenches the reaction and protonates the carboxylate to yield the final carboxylic acid.

Diagram 1: Friedel-Crafts Acylation Mechanism

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar dimethoxybenzene derivatives.

Materials:

-

1,3-Dimethoxybenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Ethanol/Water (for recrystallization)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add succinic anhydride (1.1 equivalents) portion-wise.

-

After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be effectively purified by recrystallization.

Protocol: Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

For higher purity, column chromatography on silica gel using a solvent system such as a gradient of ethyl acetate in hexanes can be employed.

Structural Elucidation and Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methoxy groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H (C5-H) | ~7.8-8.0 | d | 1H | Ortho to the carbonyl group, deshielded. |

| Aromatic-H (C6-H) | ~6.4-6.6 | d | 1H | Ortho to two methoxy groups, shielded. |

| Aromatic-H (C3-H) | ~6.4-6.6 | s | 1H | Ortho to one and para to the other methoxy group. |

| Methylene (-CH₂-C=O) | ~3.2-3.4 | t | 2H | Adjacent to the ketone. |

| Methylene (-CH₂-COOH) | ~2.6-2.8 | t | 2H | Adjacent to the carboxylic acid. |

| Methoxy (-OCH₃) | ~3.8-4.0 | s | 6H | Two distinct singlets for the two methoxy groups. |

| Carboxylic Acid (-COOH) | >10.0 | br s | 1H | Broad signal, exchangeable with D₂O. |

Predicted shifts are based on data from similar compounds. For example, a related dimethoxy amide chalcone shows aromatic protons in the range of 6.9-8.1 ppm and methylene protons adjacent to carbonyl and amide groups at ~2.5-2.6 ppm.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all 12 unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-O (C2, C4) | ~160-165 | Attached to oxygen, deshielded. |

| Aromatic C-H (C3, C5, C6) | ~98-135 | Typical aromatic region. |

| Aromatic C-C=O (C1) | ~120-125 | Quaternary carbon attached to the acyl group. |

| Ketone (C=O) | ~195-200 | Characteristic ketone carbonyl shift. |

| Carboxylic Acid (C=O) | ~175-180 | Characteristic carboxylic acid carbonyl shift. |

| Methylene (-CH₂-C=O) | ~30-35 | Aliphatic carbon adjacent to a ketone. |

| Methylene (-CH₂-COOH) | ~28-33 | Aliphatic carbon adjacent to a carboxylic acid. |

| Methoxy (-OCH₃) | ~55-57 | Typical methoxy carbon shifts. |

These predictions are informed by data from related structures, such as 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid, which shows carbonyl carbons at ~171-188 ppm and aromatic carbons in the range of ~112-154 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Ketone) | ~1680 | Strong |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=C (Aromatic) | 1600, 1580, 1500 | Medium to strong |

| C-O (Aryl Ether) | 1250-1200 | Strong |

The presence of two distinct C=O stretches for the ketone and carboxylic acid is a key diagnostic feature. Data from a similar molecule shows a carboxylic acid C=O stretch at 1720 cm⁻¹.[4]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₂H₁₄O₅), the expected molecular ion peak [M]⁺ would be at m/z 238.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Common fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the methoxy groups (CH₃O).

Potential Applications in Drug Discovery and Development

While specific biological studies on this compound are limited, the broader class of 4-aryl-oxobutanoic acid derivatives has shown significant potential in medicinal chemistry. This molecule serves as a valuable scaffold for the development of novel therapeutic agents.

Precursor for Bioactive Heterocycles

4-Aryl-4-oxobutanoic acids are key precursors in the synthesis of various heterocyclic compounds, such as pyridazinones. These heterocyclic cores are present in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory and Antirheumatic Potential

Structurally related compounds have demonstrated notable pharmacological effects. For instance, flobufen, a derivative of 4-oxo-butanoic acid, and its analogues have been investigated for their strong anti-inflammatory, antiarthritic, and immunomodulatory effects.[5] Similarly, other derivatives have been explored as antirheumatic agents.[6] The dimethoxyphenyl moiety itself is found in compounds with anti-inflammatory activity.

Antiviral Research

Derivatives of 4-aryl-2,4-dioxobutanoic acids, which are structurally related to the title compound, have been identified as inhibitors of viral enzymes, such as HIV-1 integrase. This suggests that the oxobutanoic acid scaffold could be a starting point for the design of novel antiviral agents.

Diagram 2: Potential Therapeutic Pathways

Caption: Potential research avenues based on related compound classes.

Conclusion

This compound is a well-defined chemical entity with a straightforward and scalable synthesis. Its true value for researchers lies in its potential as a versatile intermediate for the creation of novel compounds with potential therapeutic applications. The structural information and synthetic protocols provided in this guide offer a solid foundation for its use in drug discovery and development programs, particularly in the fields of anti-inflammatory, antirheumatic, and antiviral research. Further investigation into the specific biological profile of this compound is warranted and represents a promising area for future research.

References

-

Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available from: [Link]

-

PubMed. (1997). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 47(5), 648-52. Available from: [Link]

-

PubMed. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 39(5), 1265-9. Available from: [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. Available from: [Link]

Sources

- 1. US20050245760A1 - Process for stereoselectively reducing 4-aryl-4-oxobutanoic acid derivatives - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, a ketoacid of interest in organic synthesis and as a potential building block for more complex molecules. This document delves into the compound's discovery and historical context within the broader field of Friedel-Crafts acylations. A detailed, field-proven protocol for its synthesis via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is presented, including insights into the causality behind the experimental choices. Furthermore, this guide summarizes the key physicochemical properties and expected spectroscopic data for the compound. While direct biological applications of this compound are not extensively documented, we explore the potential therapeutic avenues based on the known activities of structurally related 4-aryl-4-oxobutanoic acid derivatives.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the advent of the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts developed a set of reactions to attach substituents to an aromatic ring, which are now fundamental in organic synthesis.[1] These reactions, categorized into alkylations and acylations, proceed via electrophilic aromatic substitution.[1] The Friedel-Crafts acylation, in particular, has become a robust method for the formation of aryl ketones.

The synthesis of 4-aryl-4-oxobutanoic acids, including the subject of this guide, is a classic example of the Friedel-Crafts acylation, employing an aromatic compound and succinic anhydride. While a specific discovery paper for this compound is not readily identifiable, its synthesis is a logical extension of early 20th-century research into the condensation of phenols and their ethers with dicarboxylic acid anhydrides. For instance, early work explored the condensation of resorcinol and its dimethyl ether (1,3-dimethoxybenzene) with succinic and phthalic anhydrides.[2] These studies laid the groundwork for the predictable and efficient synthesis of a wide array of 4-aryl-4-oxobutanoic acids.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the opening of the anhydride ring and the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene acts as a nucleophile, attacking the acylium ion. The methoxy groups are activating and ortho-, para-directing, leading to substitution at the position para to one methoxy group and ortho to the other.

-

Rearomatization: The resulting arenium ion is deprotonated, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

1,3-Dimethoxybenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

5% w/v Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add succinic anhydride (1.1 equivalents) portion-wise.

-

After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with a 5% w/v sodium bicarbonate solution to remove any unreacted succinic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol/water to afford this compound as a solid.

Physicochemical and Spectroscopic Properties

Below is a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 14617-06-2[3][4][5][6] |

| Molecular Formula | C₁₂H₁₄O₅[3][4] |

| Molecular Weight | 238.24 g/mol [4][7] |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not specified in readily available literature |

| Solubility | Expected to be soluble in polar organic solvents |

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following are the expected ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.[8]

¹H NMR (in CDCl₃):

-

δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 6.4-6.6 ppm (m, 2H): Aromatic protons on the dimethoxy-substituted ring.

-

δ 3.8-4.0 ppm (s, 6H): Two methoxy group protons (-OCH₃).

-

δ 3.2-3.4 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).

-

δ 2.7-2.9 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

¹³C NMR (in CDCl₃):

-

δ ~200 ppm: Carbonyl carbon of the ketone.

-

δ ~178 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~165 ppm: Aromatic carbon attached to the methoxy group (C-2 or C-4).

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group (C-4 or C-2).

-

δ ~133 ppm: Aromatic carbon ortho to the carbonyl group.

-

δ ~118 ppm: Aromatic carbon ipso to the acyl group.

-

δ ~105 ppm: Aromatic carbon between the two methoxy groups.

-

δ ~98 ppm: Aromatic carbon ortho to one methoxy group and para to the other.

-

δ ~55 ppm: Carbons of the two methoxy groups.

-

δ ~33 ppm: Methylene carbon adjacent to the ketone.

-

δ ~28 ppm: Methylene carbon adjacent to the carboxylic acid.

Potential Applications and Biological Significance

While this compound itself has not been the subject of extensive biological investigation, the 4-aryl-4-oxobutanoic acid scaffold is a versatile precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities.[9] For instance, these compounds are key intermediates in the synthesis of pyridazinone derivatives, which have shown a broad spectrum of biological effects, including antimicrobial and anti-inflammatory properties.[9]

Furthermore, more complex molecules incorporating the 4-oxobutanoic acid moiety have been explored for various therapeutic applications. Although these are structurally distinct from the core compound, they highlight the potential of this chemical class in drug discovery.

Conclusion

This compound is a readily accessible compound with a rich history rooted in the development of the Friedel-Crafts reaction. Its synthesis is straightforward and high-yielding, making it a valuable building block for more complex molecular architectures. While its own biological profile remains to be fully elucidated, its utility as a precursor for pharmacologically active heterocycles suggests that it holds potential for future research and development in medicinal chemistry. This guide provides a solid foundation for researchers and scientists working with or interested in this and related compounds.

Diagrams

Caption: Synthetic pathway for this compound.

References

-

Appchem. This compound | 14617-06-2 | C12H14O5. Available from: [Link]

-

Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available from: [Link]

- Desai, R. D., & Shroff, V. H. (1945). Studies in the Friedel-Crafts reaction. Part V. The condensation of succinic anhydride and phthalic anhydride with resorcinol derivatives. Journal of the Indian Chemical Society, 22, 1-4.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

PubChem. 4-[2,4-Dimethoxy-5-[naphthalen-2-yl(phenyl)sulfamoyl]anilino]-4-oxobutanoic acid. Available from: [Link]

-

Journal of Medicinal Chemistry. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Available from: [Link]

-

The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). Available from: [Link]

-

ResearchGate. (PDF) Friedel-Crafts Reactions. Available from: [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. appchemical.com [appchemical.com]

- 4. 14617-06-2 CAS MSDS (4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 14617-06-2|this compound|BLD Pharm [bldpharm.com]

- 6. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key chemical features of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This document delves into its chemical identity, structural characteristics, synthesis, and spectroscopic profile. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its properties and potential applications.

Introduction

This compound, a substituted aromatic keto-acid, represents a versatile scaffold in organic and medicinal chemistry. Its structure, featuring a dimethoxy-substituted phenyl ring coupled to a butanoic acid chain via a ketone, presents multiple points for chemical modification. This unique combination of functional groups—a ketone, a carboxylic acid, and an electron-rich aromatic ring—makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities. Understanding the fundamental chemical characteristics of this compound is crucial for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 14617-06-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Currently not experimentally determined in available literature. For comparison, the related 4-(4-methylphenyl)-4-oxobutanoic acid has a melting point of 127-130 °C. | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in water. For comparison, 4-methoxy-4-oxobutanoic acid is soluble in alcohol, ether, and benzene, but only slightly soluble in water.[3] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[4] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, in this case, derived from succinic anhydride.

Reaction Principle

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating methoxy groups on the aromatic ring activate it towards electrophilic attack, directing the substitution primarily to the position para to one of the methoxy groups.

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.

Materials:

-

1,3-Dimethoxybenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

To the cooled suspension, add succinic anhydride portion-wise, ensuring the temperature remains low.

-

After the addition is complete, slowly add a solution of 1,3-dimethoxybenzene in anhydrous dichloromethane dropwise to the reaction mixture.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methoxy groups.

Predicted ¹H NMR (CDCl₃) Chemical Shifts (δ) and Splitting Patterns:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (ortho to carbonyl) | ~7.8 | d | 1H |

| Aromatic-H (ortho/para to methoxy) | ~6.4-6.6 | m | 2H |

| Methoxy (-OCH₃) | ~3.8-3.9 | s | 6H |

| Methylene (-CH₂-CO-) | ~3.2 | t | 2H |

| Methylene (-CH₂-COOH) | ~2.8 | t | 2H |

| Carboxylic Acid (-COOH) | ~11-12 | br s | 1H |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR (CDCl₃) Chemical Shifts (δ):

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O, ketone) | ~198 |

| Carbonyl (C=O, acid) | ~178 |

| Aromatic (quaternary, C-CO) | ~120 |

| Aromatic (quaternary, C-OCH₃) | ~160-165 |

| Aromatic (CH) | ~98-132 |

| Methoxy (-OCH₃) | ~55-56 |

| Methylene (-CH₂-CO-) | ~33 |

| Methylene (-CH₂-COOH) | ~28 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹):

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C-H (Aromatic) | 3000-3100 | |

| C-H (Aliphatic) | 2850-2960 | |

| C=O (Ketone, conjugated) | 1660-1680 | Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1580-1600 | |

| C-O (Aryl Ether) | 1200-1275 | Strong |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 238.24 m/z.

-

Major Fragments: Expect fragmentation patterns resulting from the loss of the carboxylic acid group, methoxy groups, and cleavage of the butanoic acid chain. Common fragments could include [M-OH]⁺, [M-COOH]⁺, and fragments corresponding to the dimethoxybenzoyl cation.

Potential Applications and Biological Relevance

While specific biological studies on this compound are limited in the available literature, the broader class of 4-aryl-4-oxobutanoic acids and their derivatives have garnered significant interest in medicinal chemistry.

-

Building Blocks for Heterocycles: These compounds are valuable precursors for the synthesis of various heterocyclic systems, such as pyridazinones and pyrroloimidazolones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]

-

Enzyme Inhibition: The 2,4-dioxobutanoic acid scaffold, a related structure, has been identified in inhibitors of viral polymerases, highlighting the potential for this class of compounds in antiviral drug discovery.[7]

-

Anti-inflammatory and Immunomodulatory Effects: Derivatives of ω-biphenyl-alkanoic acids, which share structural similarities, have demonstrated potent anti-inflammatory, antiarthritic, and immunomodulatory effects.

The presence of the dimethoxy substitution pattern on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it an interesting candidate for further investigation and derivatization in drug discovery programs.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

-

Inhalation: Avoid inhaling dust. May cause respiratory irritation.[10]

-

Skin Contact: Avoid contact with skin. May cause skin irritation.[10]

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[10]

-

Ingestion: May be harmful if swallowed.[9]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has outlined its fundamental chemical and physical properties, a reliable synthetic route via Friedel-Crafts acylation, and a predicted spectroscopic profile. While further experimental validation of its properties and biological activities is warranted, the information presented here provides a solid foundation for researchers and drug development professionals to explore the utility of this compound in their respective fields.

References

- Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938.

- 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Safety Data Sheet. (2016).

- Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). (n.d.). PubMed.

- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2019). Arabian Journal of Chemistry.

-

4-Methoxy-4-oxobutanoic acid. (n.d.). ChemBK. Retrieved from [Link]

- Friedel-Crafts Acyl

- 4-tert-Butoxy-4-oxobutanoic acid-SDS. (2025). MedChemExpress.

-

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972. (n.d.). PubChem. Retrieved from [Link]

- C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Deriv

- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). NIH.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- Supporting Information Mechanochemical Friedel–Crafts acyl

- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0261397). (n.d.). NP-MRD.

- 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2025).

- Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.). CORE.

- Applications of Friedel–Crafts reactions in total synthesis of n

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.

- Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Labor

- Comparative Cytotoxicity Analysis: 4-Ethoxy-4-oxobutanoic Acid and Structurally Rel

- mass spectra - fragmentation p

- Mass Spectrometry - Fragmentation P

- Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. (2015).

- 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.

- Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. (n.d.). MDPI.

-

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- interpreting infra-red spectra. (n.d.). Chemguide.

- Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (n.d.). MDPI.

- Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.).

- 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (n.d.). PMC - NIH.

- 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9. (n.d.). Sigma-Aldrich.

Sources

- 1. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Unlocking the Therapeutic Potential of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid: A Technical Guide for Researchers

Introduction: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities with therapeutic promise is a paramount endeavor. 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid emerges as a compelling, yet underexplored, molecule. Its structure, featuring a dimethoxyphenyl moiety linked to a keto-acid chain, hints at a potential for diverse biological activities. While direct pharmacological data on this specific compound is sparse, its structural relationship to a class of compounds with known anti-inflammatory, antirheumatic, and receptor-modulating properties provides a strong rationale for its investigation.[1][2][3] This technical guide serves as a roadmap for researchers, scientists, and drug development professionals, outlining potential research avenues and providing detailed methodologies to unlock the therapeutic potential of this compound.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is critical for any research endeavor. The table below summarizes the key known properties of this compound.

| Property | Value | Source |

| CAS Number | 14617-06-2 | ChemicalBook[4] |

| Molecular Formula | C₁₂H₁₄O₅ | Biosynth[5] |

| Molecular Weight | 238.24 g/mol | Biosynth[5] |

Part 1: Medicinal Chemistry - Synthesizing a Focused Library for SAR Studies

The logical first step in exploring the potential of this compound is to establish a robust synthetic route and generate a focused library of analogs. This will enable the elucidation of structure-activity relationships (SAR) and the identification of key structural features responsible for any observed biological activity.

Scientific Rationale

The synthesis of analogs will focus on systematic modifications of the core structure, including the dimethoxyphenyl ring, the keto group, and the butanoic acid chain. By observing how these changes affect biological activity, we can build a comprehensive SAR profile. This knowledge is crucial for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic properties. The general synthetic approach for the parent compound and its analogs will likely involve a Friedel-Crafts acylation reaction.[5][6][7][8]

Proposed Synthetic Workflow

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 eq) and an anhydrous inert solvent such as dichlorobenzene.[6]

-

Addition of Reactants: Cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Acylation: Add succinic anhydride (1.1 eq) in small portions to the stirring mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Proposed Analog Synthesis Strategy

To build a comprehensive SAR, the following modifications to the core structure are proposed:

-

Modification of the Phenyl Ring:

-

Modification of the Keto Group:

-

Reduce the ketone to a hydroxyl group to investigate the importance of the carbonyl moiety.

-

Replace the ketone with other functional groups, such as an oxime or a hydrazone.[13]

-

-

Modification of the Carboxylic Acid Chain:

-

Esterify the carboxylic acid to explore prodrug strategies.

-

Synthesize amide derivatives to alter solubility and cell permeability.[9]

-

Extend or shorten the alkyl chain.

-

Part 2: Pharmacology and Drug Discovery - Identifying and Validating Biological Targets

Based on the structural similarities to known bioactive molecules, we can hypothesize potential biological targets for this compound and its analogs. A tiered screening approach will be employed to identify and validate these targets.

Hypothesized Biological Targets and Rationale

-

Anti-inflammatory Enzymes (COX-1/COX-2, 5-LOX): Many oxobutanoic acid derivatives exhibit anti-inflammatory properties.[1][3] The dimethoxyphenyl moiety is also present in compounds with anti-inflammatory activity.[14] Therefore, it is plausible that this compound could act as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

-

Lysophosphatidic Acid (LPA) Receptors: Structurally related compounds have been identified as antagonists of LPA receptors, which are implicated in fibrosis and inflammation.[15]

-

Antirheumatic Activity: Some 4-oxo-butanoic acid derivatives have demonstrated potential as antirheumatic agents.[2]

Proposed Screening Workflow

Caption: Tiered screening approach for pharmacological evaluation.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Assay Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.

-

Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid, colorimetric COX inhibitor screening assay kit.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control. c. Incubate at 37°C for 10 minutes. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at 37°C. f. Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Part 3: Analytical Chemistry - Ensuring Purity and Accurate Quantification

Rigorous analytical characterization is essential to ensure the purity of the synthesized compounds and to accurately quantify them in biological matrices during pharmacological studies. A multi-technique approach is recommended.[16][17]

Analytical Workflow

Caption: Comprehensive analytical workflow for compound characterization.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of 1 mg/mL.

-